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molecular formula C8H8N2O2 B8773623 2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8773623
M. Wt: 164.16 g/mol
InChI Key: DDPGANFSRCWULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946239B2

Procedure details

To a 50 mL flask was added 3 (1.64 g, 10 mmol) and 15 mL H2SO4 (conc.). The solution was stirred overnight and poured in to 100 mL distilled water and extracted by 3×30 mL CHCl3. The organic layer was pooled and concentrated to afford 1.36 (83%) of 4 as a yellow powder: TLC Rf0.35 (CHCl3/MeOH 6:1); mp>300° C.; 1H NMR (DMSO-d6) δ 2.42 (s, 3 H), 2.44 (s, 3 H), 6.63 (s, 1 H), 12.50 (s, 1 H).
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
83%
Name

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([CH2:9][C:10]#[CH:11])=[C:4]([OH:12])[N:3]=1.OS(O)(=O)=O>>[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([CH3:11])[O:12][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)O)CC#C)O
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured in to 100 mL
DISTILLATION
Type
DISTILLATION
Details
distilled water
EXTRACTION
Type
EXTRACTION
Details
extracted by 3×30 mL CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
CC=1NC(C2=C(N1)OC(=C2)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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